2-(Methylthio)phenylboronic acid
Overview
Description
Synthesis Analysis
While specific synthesis methods for 2-(Methylthio)phenylboronic acid are not detailed in the available literature, related compounds have been synthesized using various techniques. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid is effectively catalyzed for dehydrative amidation between carboxylic acids and amines, suggesting potential synthetic pathways for related boronic acids (Wang, Lu, & Ishihara, 2018).
Molecular Structure Analysis
The molecular structure of 2-(Methylthio)phenylboronic acid and related compounds has been a subject of research. For example, 2-(Methylthio)aniline, a closely related compound, forms a complex with palladium(II), exhibiting a nearly square-planar geometry with bidentate coordination mode (Rao et al., 2014).
Chemical Reactions and Properties
Boronic acids, including those similar to 2-(Methylthio)phenylboronic acid, participate in various chemical reactions. The Rhodium-catalyzed coupling of 2-silylphenylboronic acids with alkynes leading to benzosiloles is an example of the versatility of these compounds in chemical synthesis (Tobisu et al., 2009).
Physical Properties Analysis
The physical properties of 2-(Methylthio)phenylboronic acid, such as solubility, melting point, and boiling point, are not explicitly detailed in the current research literature. However, studies on similar boronic acids can provide insights into their physical behavior.
Chemical Properties Analysis
Boronic acids like 2-(Methylthio)phenylboronic acid exhibit unique chemical properties, including their ability to form complexes and participate in coupling reactions. For instance, the synthesis of 4-(2-(diethylamino)ethyl) phenylboronic acid highlights the reactivity and potential applications of these compounds in organic synthesis (Zhang Da, 2015).
Scientific Research Applications
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- Application : Boronic acids, including “2-(Methylthio)phenylboronic acid”, are often used as reactants in palladium-catalyzed cross-coupling reactions . These reactions are a cornerstone of modern synthetic organic chemistry.
- Method of Application : In a typical procedure, the boronic acid is combined with a halide or pseudohalide partner in the presence of a palladium catalyst and a base .
- Results : The outcome of these reactions is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .
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- Application : Boronic acids are known to form reversible covalent complexes with sugars . This property has been exploited to develop glucose sensors, which are an essential tool in the management of diabetes .
- Method of Application : In a typical glucose sensor, the boronic acid is incorporated into a suitable matrix. When glucose is present, it binds to the boronic acid, causing a measurable change in the properties of the sensor .
- Results : The result is a sensor that can accurately measure glucose levels, helping people with diabetes to manage their condition .
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- Application : “2-(Methylthio)phenylboronic Acid” is used as a reactant for palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling reactions . These reactions are fundamental in the synthesis of many organic compounds.
- Method of Application : In a typical procedure, the boronic acid is combined with a halide or pseudohalide partner in the presence of a palladium catalyst and a base .
- Results : The outcome of these reactions is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many complex organic molecules .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(2-methylsulfanylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO2S/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBWTYBCNFKURT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1SC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378542 | |
Record name | 2-(Methylthio)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)phenylboronic acid | |
CAS RN |
168618-42-6 | |
Record name | 2-Methylsulfanylphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168618-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylthio)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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